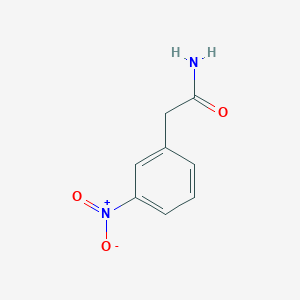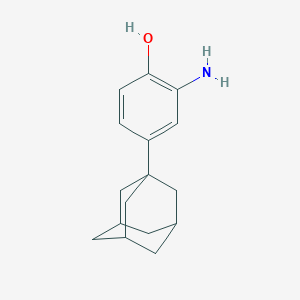
2-(3-Nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Nitrophenyl)acetamide is a chemical compound that is widely used in scientific research. It is a yellowish crystalline powder that is soluble in water and alcohol. This compound has gained significant attention due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(3-Nitrophenyl)acetamide involves the hydrolysis of the amide bond by the action of amidases and esterases. This reaction leads to the formation of 3-nitroaniline and acetic acid. The rate of this reaction is dependent on various factors such as enzyme concentration, pH, and temperature.
Biochemical and Physiological Effects:
2-(3-Nitrophenyl)acetamide has been shown to have minimal biochemical and physiological effects. It is considered to be non-toxic and non-carcinogenic. However, it is essential to handle this compound with care as it may cause skin irritation and eye damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-Nitrophenyl)acetamide in lab experiments include its high solubility, stability, and ease of detection. It is also a cost-effective substrate that can be used in high-throughput screening assays. However, the limitations of using this compound include its limited use in vivo and its dependence on enzyme activity.
Direcciones Futuras
There are several future directions for the use of 2-(3-Nitrophenyl)acetamide in scientific research. One potential application is in the development of novel enzyme inhibitors for the treatment of various diseases. Another potential direction is in the synthesis of new bioactive compounds with antibacterial and antifungal properties. Additionally, further studies are needed to explore the potential use of this compound in drug discovery and development.
Conclusion:
In conclusion, 2-(3-Nitrophenyl)acetamide is a valuable compound in scientific research. Its unique properties and potential applications make it a versatile substrate for various assays and experiments. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3-Nitrophenyl)acetamide have been discussed in this paper. It is essential to continue exploring the potential uses of this compound in various fields to advance scientific knowledge and improve human health.
Aplicaciones Científicas De Investigación
2-(3-Nitrophenyl)acetamide has been extensively used in scientific research for various applications. It is commonly used as a substrate for the detection and quantification of amidases and esterases. It is also used as a model substrate for the study of Michaelis-Menten kinetics and enzyme inhibition. Moreover, it has been used in the synthesis of various bioactive compounds, including antibacterial and antifungal agents.
Propiedades
Nombre del producto |
2-(3-Nitrophenyl)acetamide |
|---|---|
Fórmula molecular |
C8H8N2O3 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
2-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H8N2O3/c9-8(11)5-6-2-1-3-7(4-6)10(12)13/h1-4H,5H2,(H2,9,11) |
Clave InChI |
ATDMUOUARWAVEW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)
![Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)


![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)




![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)
